2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol
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Overview
Description
2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL can be achieved through multiple synthetic routes. One common method involves the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool, respectively . The cyclization is catalyzed by (+)-10-camphorsulfonic acid (CSA) and results in the formation of the tetrahydropyran ring . Another approach involves the lipase-mediated resolution of the racemic form of the compound, starting from the industrial intermediate, dehydrolinalool .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific lipases, such as Novozym® 435 lipase and lipase AK, in the acetylation reaction . This method allows for the efficient production of enantiomerically pure forms of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL has several scientific research applications:
Chemistry: It serves as a chiral building block for the stereoselective synthesis of natural terpenes.
Biology: The compound is used in the study of enzyme-mediated reactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: A chiral building block used in the synthesis of natural terpenes.
Linalool: A naturally occurring terpene alcohol used in the production of fragrances and flavors.
Dehydrolinalool: An industrial intermediate used in the synthesis of various organic compounds.
Uniqueness
2-{METHYL[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]AMINO}-1-ETHANOL is unique due to its combination of a tetrahydropyran ring and a propargyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H25NO2 |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[methyl-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]amino]ethanol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)7-5-8-14(3,17-13)9-6-10-15(4)11-12-16/h16H,5,7-8,10-12H2,1-4H3 |
InChI Key |
UODPBRNHUPVTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN(C)CCO)C |
Origin of Product |
United States |
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